Sparteine camphorsulfonate
Description
Properties
CAS No. |
54243-49-1 |
|---|---|
Molecular Formula |
C25H42N2O4S |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C15H26N2.C10H16O4S/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h12-15H,1-11H2;7H,3-6H2,1-2H3,(H,12,13,14)/t12-,13-,14-,15+;7-,10-/m01/s1 |
InChI Key |
BIHFTRXRGOBWJK-CCBRSWPDSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@H]3CCCC4 |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
Related CAS |
94406-05-0 54243-49-1 |
Origin of Product |
United States |
Synthetic Methodologies Pertaining to Sparteine Camphorsulfonate and Its Precursors
Strategic Total Synthesis of Sparteine (B1682161) Enantiomers
Sparteine, a tetracyclic quinolizidine (B1214090) alkaloid, has garnered significant attention as a chiral ligand in asymmetric synthesis. nih.gov The demand for both of its enantiomers, which are not equally available from natural sources, has spurred the development of various synthetic routes. nih.govrsc.org
Diastereoselective Synthesis Routes for Sparteine Scaffolds
The construction of the rigid, cage-like structure of sparteine with its multiple stereocenters presents a significant synthetic challenge. Diastereoselective approaches are crucial for controlling the relative stereochemistry of the molecule.
One approach to racemic sparteine involved a Diels-Alder reaction to establish the initial stereochemistry, followed by a moderately diastereoselective protonation of a bis-enolate. nih.govrsc.org This sequence set the stage for subsequent cyclization and reduction steps to form the tetracyclic core. nih.govrsc.org Another strategy focuses on the remodeling of diazaspirotricyclic compounds to create diverse sp3-rich structures, which can serve as precursors to complex alkaloids like sparteine. nih.gov
A key challenge in many syntheses is the control of stereochemistry during the formation of the C-2 and C-4 positions. In one synthesis, this was addressed by the reductive cleavage of a meso intermediate with lithium in liquid ammonia, which generated a bis-enolate that could be protonated with moderate diastereoselectivity. nih.gov
Enzymatic Resolution Techniques in Sparteine Preparation
Enzymatic resolution has proven to be a powerful tool for obtaining enantiopure sparteine. This method leverages the stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic intermediate. Lipases are widely used for their ability to catalyze enantioselective acylations of alcohols and amines or the hydrolysis of esters and amides. mdpi.com
In the context of sparteine synthesis, enzymatic resolution has been applied to key chiral intermediates. For instance, the resolution of a racemic ester precursor to (-)-sparteine (B7772259) was achieved with high enantiomeric excess (>99% ee) using enzymatic methods. acs.org This enantiopure ester could then be carried forward to synthesize the desired (-)-sparteine enantiomer. acs.org The use of biocatalysts like Candida antarctica lipase (B570770) B is a common strategy for the kinetic resolution of chiral alcohols and esters that are intermediates in the synthesis of complex molecules. researchgate.netmdpi.com
Scalable Syntheses of (±)-Sparteine and Enantiopure Sparteine
The practical application of sparteine as a chiral ligand necessitates synthetic routes that are scalable to produce gram quantities of the material. Several research groups have focused on developing efficient and scalable total syntheses of both racemic and enantiopure sparteine.
Another scalable approach utilizes a pyridine (B92270) dearomatization strategy to construct the quinolizidine core of sparteine from inexpensive starting materials. nih.govacs.org This method has been successfully applied to the gram-scale synthesis of (±)-sparteine. nih.govacs.org
| Synthetic Route | Scale | Overall Yield | Key Features |
| Diastereoselective Synthesis | Lab Scale | Not specified | Utilizes Diels-Alder reaction and diastereoselective protonation. nih.govrsc.org |
| Enantioselective Synthesis via Enzymatic Resolution | Gram Scale | 31% for (-)-sparteine | Employs enzymatic resolution for enantiopurity and proceeds with complete diastereocontrol. nih.govwhiterose.ac.uk |
| Pyridine Dearomatization Approach | Gram Scale | Not specified | Builds the core from simple, inexpensive commodity chemicals. nih.govacs.org |
Dearomatization Cascade Approaches to the Sparteine Core
Dearomatization strategies offer an efficient pathway to complex, three-dimensional molecules from simple, flat aromatic precursors. In the synthesis of sparteine, a pyridine dearomatization cascade has been a key innovation. nih.govacs.org
This approach involves a reaction between pyridine and glutaryl chloride, which, upon selective quenching, provides a functionalized quinolizidine core. nih.govacs.org This intermediate can then be elaborated in a few additional steps to afford (±)-sparteine. nih.govacs.org The power of this method lies in its ability to rapidly construct the bicyclic quinolizidine system, a central feature of the sparteine scaffold. Cascade reactions, in general, are highly efficient as they allow for the formation of multiple chemical bonds in a single operation, often leading to a significant increase in molecular complexity. nih.govresearchgate.net
Alternative Approaches for Quinolizidine Alkaloid Synthesis
The synthesis of quinolizidine alkaloids, the family to which sparteine belongs, is a broad area of research. These alkaloids are biosynthesized from the amino acid L-lysine, which is first decarboxylated to cadaverine (B124047). nih.govrsc.org The cadaverine units are then cyclized to form the characteristic quinolizidine ring system. nih.gov
Chemical syntheses often mimic these biosynthetic pathways. For instance, the cyclization of intermediates derived from lysine (B10760008) or related precursors is a common strategy. nih.govwur.nl The development of new analytical methods, such as LC-MS/MS, has facilitated a better understanding of the biosynthesis pathways and the diversity of quinolizidine alkaloids in plants. nih.govwur.nl
Furthermore, the development of sparteine surrogates, which are structurally similar to sparteine but may be more accessible synthetically, has been an active area of research. rsc.orgrsc.org These surrogates can sometimes be used as effective replacements for sparteine in asymmetric synthesis. rsc.orgrsc.org
Preparative Routes for Camphorsulfonic Acid and its Enantiomers
Camphorsulfonic acid (CSA) is a chiral organic acid that is widely used as a resolving agent for chiral amines and other cationic compounds. wikipedia.orgias.ac.in It is commercially available in both its enantiomeric forms, (1S)-(+)-10-camphorsulfonic acid and (1R)-(-)-10-camphorsulfonic acid, as well as the racemic mixture. wikipedia.orguiowa.edu
The standard preparation of camphorsulfonic acid involves the sulfonation of camphor (B46023) with a mixture of sulfuric acid and acetic anhydride (B1165640). wikipedia.orgorgsyn.org The use of an optically active camphor starting material allows for the preparation of the corresponding enantiomerically pure camphorsulfonic acid. orgsyn.org The mechanism of this reaction is believed to proceed through a series of rearrangements and a sulfonation of an alkene intermediate. wikipedia.org
Purification of camphorsulfonic acid can be achieved by recrystallization from glacial acetic acid. orgsyn.org Additionally, processes have been developed for the recovery and purification of camphorsulfonic acid salts from resolution processes, often employing liquid ion exchange techniques. google.com
Synthesis of D,L-Camphorsulfonic Acid
The synthesis of racemic 10-camphorsulfonic acid is a well-established procedure involving the sulfonation of camphor. orgsyn.org A common and effective method utilizes concentrated sulfuric acid and acetic anhydride to react with D,L-camphor. orgsyn.org
The reaction is typically carried out in a three-necked, round-bottomed flask equipped with a stirrer, a dropping funnel, and a thermometer to ensure precise control over the reaction conditions. The process begins with the cooling of concentrated sulfuric acid in an ice-salt mixture. Acetic anhydride is then added at a controlled rate to maintain a temperature below 20°C. orgsyn.org Exceeding this temperature can lead to the formation of a discolored acetic-sulfuric anhydride mixture, resulting in impure crystals. orgsyn.org
Following the addition of acetic anhydride, coarsely powdered D,L-camphor is introduced to the mixture. orgsyn.org The reaction is stirred until the camphor has completely dissolved, after which the mixture is left to stand for an extended period, typically around 36 hours, to allow for the crystallization of the camphorsulfonic acid. orgsyn.org The yield of the product is dependent on the duration of the crystallization period; a 16-hour period yields approximately 34% of the product, while extending this to two weeks can increase the yield to between 44% and 47%. orgsyn.org
The resulting crystalline product is then collected via suction filtration, washed with ether, and dried in a vacuum desiccator. orgsyn.org The final product is a nearly white crystalline solid with a melting point of 202–203°C, at which it undergoes rapid decomposition. orgsyn.org
Table 1: Reactants for the Synthesis of D,L-Camphorsulfonic Acid
| Reactant | Moles | Quantity |
|---|---|---|
| Concentrated Sulfuric Acid | 6 | 588 g (366 ml) |
| Acetic Anhydride | 12 | 1216 g (1170 ml) |
Note: This interactive table is based on the procedure outlined in Organic Syntheses. orgsyn.org
Generation of Optically Active Camphorsulfonic Acid from Natural Precursors
The generation of optically active camphorsulfonic acid can be achieved by utilizing a chiral precursor in the synthetic process. Specifically, if an optically active form of natural camphor is used as the starting material in the sulfonation reaction described previously, the corresponding optically active camphorsulfonic acid is produced. orgsyn.org This method leverages the inherent chirality of the natural camphor to direct the synthesis towards a specific enantiomer of the product.
Optically active camphorsulfonic acid is highly valued as a chiral resolving agent in organic chemistry. orgsyn.orggoogle.comgoogle.comwikipedia.org It is instrumental in the separation of racemic mixtures of basic compounds into their individual optical antipodes. orgsyn.org
Formation and Crystallization of Sparteine Camphorsulfonate Salts
The formation of this compound salts is a critical step in the resolution of racemic sparteine. This process relies on the reaction between the racemic sparteine base and an optically active form of camphorsulfonic acid to form diastereomeric salts, which can then be separated due to their different physical properties. acs.org
In a typical procedure, equimolar amounts of racemic sparteine and d-ß-camphorsulfonic acid are dissolved in ethanol. acs.org This reaction leads to the formation of l-sparteine d-ß-camphorsulfonate. acs.org The salt is then isolated and purified through recrystallization. Acetone is a suitable solvent for this recrystallization, and after two cycles, a constant specific rotation of [a]29D +24.8° (in chloroform) is achieved. acs.org The purified salt exhibits a melting point of 240-241°C. acs.org
Following the separation of the l-sparteine d-ß-camphorsulfonate, the mother liquor contains an enriched concentration of d-sparteine. acs.org The d-sparteine-enriched base can be liberated from this solution and subsequently treated with l-ß-camphorsulfonic acid to form the corresponding d-sparteine l-ß-camphorsulfonate salt. acs.org This second diastereomeric salt is also purified by recrystallization from acetone, typically requiring three cycles to reach a consistent melting point of 239-241°C and a specific rotation of [a]22D -24.0° (in chloroform). acs.org
Table 2: Physical Properties of this compound Diastereomers
| Diastereomeric Salt | Melting Point (°C) | Specific Rotation ([a]D) |
|---|---|---|
| l-Sparteine d-ß-camphorsulfonate | 240-241 | +24.8° (c=1.932, Chloroform, 29°C) |
Note: This interactive table presents data from the resolution of racemic sparteine. acs.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| D,L-Camphorsulfonic Acid |
| Optically Active Camphorsulfonic Acid |
| Sparteine |
| d-ß-camphorsulfonic acid |
| l-sparteine d-ß-camphorsulfonate |
| d-sparteine |
| l-ß-camphorsulfonic acid |
| d-sparteine l-ß-camphorsulfonate |
| Sulfuric Acid |
| Acetic Anhydride |
| D,L-Camphor |
| Ethanol |
Applications of Sparteine Camphorsulfonate in Asymmetric Organic Synthesis
Sparteine (B1682161) as a Chiral Ligand in Organometallic Catalysis
(-)-Sparteine (B7772259) has become a widely utilized chiral ligand in asymmetric synthesis due to its rigid, C2-symmetric-like tetracyclic structure, which allows it to effectively coordinate with metal cations and create a well-defined chiral environment. nih.govrsc.org This coordination influences the stereochemical outcome of reactions, enabling the synthesis of enantioenriched products. nih.gov Its application is particularly prominent in reactions catalyzed by organometallic complexes, most notably with organolithium reagents and palladium catalysts. nih.govrsc.org
The complex formed between (-)-sparteine and an organolithium reagent, such as sec-butyllithium (B1581126) (s-BuLi) or isopropyllithium (B161069) (i-PrLi), is a powerful chiral base capable of enantioselective deprotonation (lithiation) at a prochiral center. bibliotekanauki.plnih.gov This process generates a configurationally stable organolithium intermediate, which can then react with various electrophiles to yield highly enantioenriched products. bibliotekanauki.plnih.gov The effectiveness of this method has made it a cornerstone of modern asymmetric synthesis. rsc.org
The intramolecular carbolithiation of certain substrates can be rendered enantioselective by the presence of (-)-sparteine. For instance, the reaction of N,N-diallyl-2-bromoaniline with tert-butyllithium (B1211817) in the presence of (-)-sparteine leads to the formation of (R)-(-)-1-allyl-3-methylindoline with high yield and enantiomeric excess. nih.gov The choice of solvent is critical in these reactions, with non-coordinating solvents like pentane (B18724) or diethyl ether favoring the coordination of the chiral ligand to the lithium cation, thus maximizing enantioselectivity. nih.gov
One of the most well-established applications of the s-BuLi/(-)-sparteine system is the asymmetric deprotonation of N-Boc (tert-butoxycarbonyl) protected heterocycles, such as pyrrolidine (B122466). patsnap.comnih.gov The deprotonation occurs selectively at the C2-position, creating a chiral nucleophile. bibliotekanauki.plpatsnap.com This intermediate can be trapped with a wide array of electrophiles, including Weinreb amides, to produce α-substituted pyrrolidines with excellent enantiocontrol. patsnap.com This method is notable for its remarkable chemoselectivity, tolerating other electrophilic sites within the Weinreb amide reactant. patsnap.com The development of catalytic asymmetric deprotonation of N-Boc pyrrolidine has also been a significant advance, utilizing sub-stoichiometric amounts of (-)-sparteine. mdpi.com
| Substrate | Electrophile | Product | Yield (%) | Enantiomeric Ratio (e.r.) |
| N-Boc-pyrrolidine | Weinreb Amide (Aromatic) | α-Aroyl-α-aminoketone | 85-95% | 97:3 - 99:1 |
| N-Boc-pyrrolidine | Weinreb Amide (Unsaturated) | α-Enoyl-α-aminoketone | 88-92% | 98:2 |
| N-Boc-pyrrolidine | Weinreb Amide (Aliphatic) | α-Acyl-α-aminoketone | 82-94% | 97:3 - 98:2 |
This table presents representative data for the enantioselective acylation of N-Boc pyrrolidine. patsnap.com
Complexes of organolithiums and (-)-sparteine are effective chiral bases for the desymmetrization of prochiral phosphine (B1218219) derivatives, such as phosphine-boranes and phosphine sulfides. umcs.plrug.nl This process involves the stereoselective deprotonation of a methyl or methylene (B1212753) group attached to the phosphorus atom. rug.nl The resulting P-chiral, α-lithiated intermediate can be trapped by electrophiles, like silyl (B83357) chlorides, to afford P-stereogenic phosphines with high enantiomeric excess. rug.nl The choice of organolithium reagent and solvent significantly impacts the stereoselectivity of the reaction. rug.nl For example, the deprotonation of tert-butyldimethylphosphine (B1624341) sulfide (B99878) with s-BuLi/(-)-sparteine in diethyl ether provides higher enantiomeric excess than when using n-BuLi or conducting the reaction in THF. rug.nl
The stereoinduction in these reactions arises from the well-defined, rigid structure of the organolithium-(-)-sparteine complex. nih.gov The chiral diamine coordinates to the lithium ion, creating a chiral pocket that directs the base to abstract a specific proton from the prochiral substrate. bibliotekanauki.pl Computational and experimental studies have shown that this leads to the formation of a thermodynamically or kinetically favored diastereomeric complex. rug.nl The resulting configurationally stable lithiated intermediate reacts with electrophiles, typically with retention of configuration, to deliver the enantioenriched product. nih.gov The enantioselectivity is thus induced in the deprotonation step, a process known as asymmetric lithiation. nih.gov
(-)-Sparteine also serves as an effective chiral ligand in various palladium-catalyzed reactions. nih.govnih.gov In these transformations, sparteine coordinates to the palladium center, influencing the stereochemical course of the catalytic cycle. A prominent application is in the aerobic oxidative kinetic resolution of secondary alcohols. york.ac.ukrsc.org In this reaction, the Pd(II)/(-)-sparteine complex selectively oxidizes one enantiomer of a racemic alcohol to the corresponding ketone, leaving the unreacted alcohol in high enantiomeric excess. nih.govyork.ac.uk
Mechanistic studies have revealed a dual role for (-)-sparteine in this process: it acts as both a chiral ligand on the palladium catalyst and as an exogenous chiral base to facilitate the rate-limiting deprotonation step. york.ac.ukrsc.org The enantioselectivity of the resolution is dependent on the concentration of (-)-sparteine. rsc.org
| Substrate (Racemic Alcohol) | Selectivity Factor (s) |
| 1-Phenylethanol | >20 |
| 1-(4-Bromophenyl)ethanol | >20 |
| 1-Indanol | >20 |
This table shows the selectivity factor (s = k_fast / k_slow) for the Pd/(-)-sparteine catalyzed aerobic oxidative kinetic resolution of various secondary alcohols. york.ac.uk
Furthermore, the chiral organolithium species generated via sparteine-mediated deprotonation can undergo palladium-catalyzed cross-coupling reactions. For instance, the enantiomerically enriched lithiated N-Boc-pyrrolidine can be transmetalated with zinc chloride and subsequently coupled with various aryl bromides in a Negishi-type reaction. This one-pot procedure provides a versatile route to a broad range of 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios.
Palladium-Catalyzed Asymmetric Transformations
Oxidative Kinetic Resolution of Secondary Alcohols
The palladium-catalyzed aerobic oxidative kinetic resolution (OKR) of secondary alcohols is a significant application of sparteine. In this process, a racemic mixture of a secondary alcohol is subjected to oxidation, wherein one enantiomer reacts faster than the other, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the ketone product.
The (-)-sparteine-Pd(II) system is highly effective for this transformation. Mechanistic studies have revealed that (-)-sparteine plays a dual role, acting as both a chiral ligand bound to the palladium center and as an exogenous base to facilitate deprotonation. The enantioselectivity of the resolution is dependent on the concentration of (-)-sparteine; higher ligand concentrations generally afford a more selective kinetic resolution. The process is understood to proceed through the formation of a palladium alkoxide, followed by a rate-limiting β-hydride elimination step. Computational studies have further elucidated that anions associated with the palladium complex are crucial for communicating the steric environment of the chiral ligand to the substrate, thereby influencing the stereochemical outcome.
Table 1: Palladium/(-)-Sparteine Catalyzed Oxidative Kinetic Resolution of Secondary Alcohols
| Alcohol Substrate | Catalyst System | Selectivity Factor (k_rel) |
|---|---|---|
| 1-Phenylethanol | Pd(OAc)₂ / (-)-Sparteine | >20 |
| 1-(4-Bromophenyl)ethanol | Pd(OAc)₂ / (-)-Sparteine | 25 |
| 1-Indanol | PdCl₂ / (-)-Sparteine | 16 |
| Cyclohex-2-en-1-ol | Pd(OAc)₂ / (-)-Sparteine | 11 |
Sonogashira-Type Cross-Coupling Reactions
The Sonogashira reaction, a cross-coupling of terminal alkynes with aryl or vinyl halides, is a cornerstone of C-C bond formation, traditionally catalyzed by a combination of palladium and copper salts. rsc.org Research has shown that sparteine complexes can be employed in this type of transformation. Specifically, a dicopper(I) complex, bis(μ-iodo)bis((-)-sparteine)dicopper(I), has been demonstrated as a versatile catalyst for Sonogashira-type couplings. jacsdirectory.com This system effectively couples various phenylacetylenes with a range of aryl halides under palladium- and phosphine-free conditions, extending its utility even to activated aryl chlorides. jacsdirectory.com The reaction is typically conducted in the presence of an amine base under mild conditions. rsc.org
Enantioselective Oxidative Coupling Reactions
Enantioselective oxidative coupling, particularly of 2-naphthol (B1666908) derivatives to form axially chiral 1,1'-bi-2-naphthol (B31242) (BINOL) compounds, is a powerful synthetic strategy. nih.govchemrxiv.org While various chiral diamine-metal complexes, especially with copper and iron, have been developed for this purpose, the application of sparteine in this specific class of intermolecular coupling reactions is not as widely documented as its role in oxidative kinetic resolutions. nih.govchemrxiv.org The literature on enantioselective biaryl coupling often highlights other ligands, such as 1,5-diaza-cis-decalins or proline-derived diamines, as being particularly effective. nih.gov
Copper-Catalyzed Asymmetric Reactions
Sparteine forms well-defined complexes with copper(II) salts that are effective catalysts for asymmetric reactions. jacsdirectory.comjacsdirectory.com A notable example is the asymmetric Henry (nitroaldol) reaction, a C-C bond-forming reaction between a nitroalkane and an aldehyde. The dichloro[(-)-sparteine-N,N']copper(II) complex has proven to be a highly effective catalyst for the reaction between nitromethane (B149229) and various aromatic aldehydes. jacsdirectory.comresearcher.lifetcichemicals.com This catalytic system, often activated with a base like triethylamine, provides the corresponding β-nitro alcohol products in good yields and with high enantioselectivities, typically ranging from 73% to 97% enantiomeric excess (ee). jacsdirectory.comtcichemicals.com High levels of stereocontrol are observed for aromatic aldehydes bearing both electron-donating and electron-withdrawing groups, with ortho-substituted aldehydes often yielding exceptional enantioselectivity. tcichemicals.com
Table 2: Asymmetric Henry Reaction Catalyzed by Dichloro[(-)-sparteine]copper(II)
| Aldehyde | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|
| 4-Nitrobenzaldehyde | 85 | 86 |
| 2-Chlorobenzaldehyde | 80 | 97 |
| Benzaldehyde | 82 | 80 |
| 4-Methoxybenzaldehyde | 78 | 73 |
| 2-Naphthaldehyde | 84 | 90 |
Other Transition Metal Complexes (e.g., Titanium, Cobalt, Nickel, Zinc) in Sparteine-Mediated Asymmetric Catalysis
Beyond palladium and copper, sparteine serves as a chiral ligand for a host of other transition metals. jacsdirectory.com
Titanium: Titanium tetrachloride, in combination with (-)-sparteine, is a key reagent system for mediating asymmetric aldol (B89426) additions, as detailed in section 4.2.1.
Nickel: A complex of nickel(II) chloride and sparteine catalyzes the asymmetric Michael addition of diethyl malonate to α,β-unsaturated ketones like chalcones. nih.govnih.gov This reaction proceeds with good to excellent yields (80-91%) and high enantioselectivities (80-88% ee), providing a direct route to chiral γ-keto esters. nih.govnih.gov
Cobalt and Zinc: Sparteine is known to form complexes with both cobalt and zinc. jacsdirectory.com However, compared to its well-documented applications with palladium, copper, and nickel, specific and widely-cited uses of cobalt-sparteine or zinc-sparteine complexes in asymmetric catalysis are less common in the literature.
Table 3: NiCl₂/Sparteine Catalyzed Asymmetric Michael Addition to Chalcones
| Chalcone Substituent (Ar) | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|
| Phenyl | 90 | 86 |
| 4-Chlorophenyl | 91 | 87 |
| 4-Methoxyphenyl | 85 | 83 |
| 4-Methylphenyl | 88 | 85 |
Asymmetric Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds in a stereocontrolled manner is central to organic synthesis. Sparteine-metal complexes have proven to be highly effective in mediating such transformations, particularly in aldol addition reactions.
Sparteine-Mediated Asymmetric Aldol Additions
The asymmetric aldol addition is a powerful method for constructing β-hydroxy carbonyl compounds with control over new stereocenters. The combination of titanium tetrachloride (TiCl₄) and (-)-sparteine enables the highly diastereoselective aldol addition of N-acyl oxazolidinones. This system facilitates a "soft enolization" of the carbonyl compound, generating a titanium enolate. The chiral sparteine ligand directs the subsequent addition of this enolate to an aldehyde, leading to the formation of the "Evans syn" aldol product with exceptional selectivity, often with diastereomeric ratios exceeding 98:2. The reaction is notably rapid, frequently reaching completion in minutes at -78 °C.
Table 4: Diastereoselective Aldol Addition using TiCl₄/(-)-Sparteine
| N-Acyl Imide | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|
| N-Propionyl oxazolidinone | Isobutyraldehyde | 90 | >99:1 |
| N-Propionyl oxazolidinone | Benzaldehyde | 95 | 98:2 |
| N-Propionyl oxazolidinethione | Propionaldehyde | 88 | >99:1 |
| N-Propionyl oxazolidinethione | Isovaleraldehyde | 91 | >99:1 |
Asymmetric Michael Addition Reactions
While the alkaloid (-)-sparteine is a widely utilized chiral ligand in a variety of asymmetric synthetic reactions, its application as the camphorsulfonate salt in catalyzing asymmetric Michael additions is not extensively documented in scientific literature. Sparteine typically functions by forming a chiral complex with an organometallic reagent, such as an organolithium compound, which then acts as a chiral base or nucleophile tcichemicals.comrsc.org. This complex can recognize enantiotopic positions in prochiral substrates, enabling stereoselective transformations tcichemicals.com. However, specific research findings detailing the use of sparteine camphorsulfonate as the primary catalyst or ligand for asymmetric Michael additions are not prominently reported.
Enantiomer-Selective Polymerization Processes
The (-)-sparteine ligand has been successfully employed in enantiomer-selective polymerization processes tcichemicals.com. In this application, the chiral ligand, often complexed with an organometallic initiator (like an organolithium or Grignard reagent), influences the stereochemistry of the growing polymer chain. This control is exerted during the addition of monomer units, where the chiral complex preferentially selects one enantiomer of a racemic monomer or induces a specific stereochemical orientation (tacticity) in the resulting polymer from a prochiral monomer. This methodology is crucial for creating synthetic polymers with helical structures and other chiral properties, which are of interest in materials science for applications such as chiral separation media and chiroptical devices.
Electrochemical Asymmetric Synthesis Utilizing Sparteine-Related Chiral Electrolytes and Mediators
Electrochemical methods offer a unique approach to asymmetric synthesis by using an electric current to drive redox reactions. Chirality can be introduced into these reactions through various means, including the use of a chiral supporting electrolyte beilstein-journals.orgchemrxiv.org. Supporting electrolytes are essential components of electrochemical systems, ensuring solution conductivity, and their chiral variants can create a chiral environment at the electrode-electrolyte interface, influencing the stereochemical outcome of a reaction chemrxiv.orgresearchgate.net.
Chiral electrolytes related to this compound, particularly those containing the chiral camphorsulfonate anion, have been investigated for their potential to mediate asymmetric reactions directly through electrolysis, without the need for a traditional chiral catalyst chemrxiv.orgresearchgate.net. The concentration of the chiral anion is substantially higher near the positively charged anode surface than in the bulk solution, which increases the likelihood of enantioinduction during oxidative processes.
The camphorsulfonate anion has been effectively used as a chiral supporting electrolyte in enantioselective anodic oxidation reactions. A notable example is the oxidation of enol acetates. In a study, the anodic oxidation of substrates like 1-acetoxy-3,4-dihydronaphthalene was conducted at -78°C in a mixed solvent system containing (S)-tetraethylammonium camphorsulfonate nih.gov. This chiral electrolyte environment induced asymmetry in the formation of the corresponding α-acetoxy ketones, achieving moderate but significant enantiomeric excess (ee). The research found that the degree of enantioselectivity was influenced by the structure of the substrate, with increased bulkiness of substituent groups leading to improved results nih.gov.
Enantioselective Anodic Oxidation Using (S)-Tetraethylammonium Camphorsulfonate
| Substrate | Product | Maximum Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| 1-Acetoxy-3,4-dihydronaphthalene | 2-Acetoxy-1-tetralone | 44% | nih.gov |
| α-Acetoxy-β-alkylstyrenes | (R)-2-Acetoxy-1-phenyl-1-alkanone | 21% | nih.gov |
Kinetic resolution is a powerful method for separating a racemic mixture by exploiting the different reaction rates of two enantiomers with a chiral catalyst or reagent wikipedia.org. The faster-reacting enantiomer is converted to a product, leaving the unreacted starting material enriched in the slower-reacting enantiomer wikipedia.org. This principle can be applied in an electrochemical context.
The use of chiral supporting electrolytes can facilitate the electrochemical kinetic resolution of chiral substrates. This strategy relies on the chiral electrolyte to differentiate between two enantiomers during an electrochemical transformation. An important related strategy is dynamic kinetic resolution (DKR), where the slow-reacting enantiomer is rapidly racemized in situ, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product with high yield and enantioselectivity.
Research into the oxidative DKR of racemic trivalent phosphines highlights the potential of this approach. In these systems, a chiral supporting electrolyte interacts with a transient radical cation generated at the anode chemrxiv.orgresearchgate.net. While specific studies have focused on chiral phosphate (B84403) salts as the electrolyte, they reference the use of tetraethylammonium (B1195904) camphorsulfonate in other asymmetric oxidations as a foundational concept for using chiral electrolytes to control stereochemistry chemrxiv.org. This work demonstrates the promise of using chiral supporting electrolytes to promote radical-ion-mediated asymmetric transformations, including kinetic resolutions chemrxiv.orgresearchgate.net. Furthermore, the (-)-sparteine ligand itself has been used in non-electrochemical palladium-catalyzed oxidative kinetic resolutions of secondary alcohols, underscoring its utility in enantiomer differentiation processes tcichemicals.com.
Design, Synthesis, and Evaluation of Sparteine Derivatives and Surrogates
Development of Structurally Modified Sparteine (B1682161) Mimics and Analogs
The lupin alkaloid (-)-sparteine (B7772259) is a widely utilized chiral ligand in asymmetric synthesis. However, its utility is constrained by the fact that it is naturally available only as the (-)-enantiomer. To overcome this limitation, significant research has been directed toward the creation of synthetic surrogates that can mimic the function of the inaccessible (+)-sparteine. nih.gov
In various asymmetric transformations, these surrogates have demonstrated the ability to produce enantioselectivity that is equal in magnitude but opposite in direction to that achieved with (-)-sparteine. nih.gov For instance, in the copper-mediated oxidative dearomatization to synthesize azaphilone natural products, (+)-sparteine surrogates were essential for accessing the (S)-enantiomer of the product, which is the opposite configuration to that produced using (-)-sparteine. nih.gov Among several synthesized surrogates, the N-Me-substituted version has been identified as particularly versatile and useful. nih.gov
Table 1: Performance of (+)-Sparteine Surrogates in Oxidative Dearomatization nih.gov
| Ligand | N-Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 5 | Methyl | 65 | 90 |
| 6 | Ethyl | 70 | 95 |
| 7 | Isopropyl | 61 | 88 |
| 8 | Neopentyl | <5 | N/A |
This table illustrates the effect of the N-alkyl side chain on the efficiency and enantioselectivity of the reaction, with the N-ethyl surrogate providing the optimal result.
While effective, these synthetic mimics can be more susceptible to oxidative modification under certain reaction conditions compared to the natural alkaloid, which may result in slightly lower yields. nih.gov
Comparative Evaluation of Novel Chiral Diamine Ligands in Asymmetric Synthesis
Chiral diamines are a cornerstone of asymmetric catalysis, serving as ligands that can effectively coordinate with metals to create a chiral environment for stereoselective reactions. researchgate.netmerckmillipore.com The evaluation of new chiral diamine ligands is a continuous area of research aimed at improving reactivity and enantioselectivity.
In a comparative study, novel diamine ligands derived from (–)-cytisine were evaluated against (+)-sparteine in asymmetric addition reactions. For the addition of di-p-tolylzinc to N-sulfonyl ketimines, ligands L2 and L3 provided excellent reactivity and enantioselectivity, while the use of (+)-sparteine resulted in diminished enantioselectivity (50:50 er). chemrxiv.org Specifically, ligand L3 afforded the corresponding sulfonamide product in 90% yield with a 96:4 enantiomeric ratio (er), whereas the N-Me diamine ligand L2 gave the product in 67% yield with a reduced er of 69:31. chemrxiv.org
The performance of chiral ligands is highly dependent on their structural features and the specific reaction being catalyzed. For example, in asymmetric Henry reactions catalyzed by copper(II) complexes, new ligands based on imidazolidin-4-one (B167674) derivatives have shown very high enantioselectivity. beilstein-journals.org The stereochemical outcome was found to be dependent on the relative configuration of the ligand; a cis-configuration yielded the S-enantiomer (up to 97% ee), while a trans-configuration produced the R-enantiomer (up to 96% ee). beilstein-journals.org
The development of sequential catalytic processes also highlights the utility of chiral diamines. In the synthesis of polyfunctionalized diamines, a palladium-catalyzed allylic amination using specific chiral ligands achieved high enantiomeric excess (>90% ee), setting the stereochemistry for a subsequent rhodium-catalyzed intramolecular aziridination. nih.gov
Table 2: Comparison of Chiral Diamine Ligands in Asymmetric Addition chemrxiv.org
| Ligand | Reaction Type | Solvent | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| (+)-Sparteine | Addition to N-sulfonyl ketimine | Toluene | N/A | 50:50 |
| L2 (N-Me diamine) | Addition to N-sulfonyl ketimine | Toluene | 67 | 69:31 |
| L3 (N-H diamine) | Addition to N-sulfonyl ketimine | Toluene | 90 | 96:4 |
| L3 (N-H diamine) | Addition to 5-membered cyclic sulfonyl imide | Water | 95 | 99:1 |
This table showcases the superior performance of newly developed diamine ligands compared to (+)-sparteine in a specific asymmetric reaction.
Synthesis and Application of Advanced Camphorsulfonic Acid Derivatives for Chiral Induction
Camphorsulfonic acid (CSA) is an inexpensive, stable, and versatile organo-catalyst derived from natural camphor (B46023). researchgate.net Its inherent chirality and strong acidity make it a valuable tool in asymmetric synthesis, particularly for chiral induction and resolution. researchgate.netnbinno.com
One of the primary applications of CSA is the resolution of racemic mixtures. nbinno.com It can form diastereomeric salts with racemic compounds, allowing for the separation of enantiomers. For example, (1S)-(+)-10-camphorsulfonic acid has been successfully used to resolve (±)-trans-2,3-diphenylpiperazine, yielding the (R,R)-(+)-enantiomer with 98% enantiomeric excess. ias.ac.in
Beyond resolution, CSA functions as a Brønsted acid catalyst in a variety of organic transformations. researchgate.net It has been employed to catalyze Friedel-Crafts alkylation reactions of arenes with indolyl alcohols, providing an efficient route to biologically important 3,3-disubstituted oxindoles in high yields. rsc.org Its effectiveness as a catalyst is influenced by its acidity; in a comparison with other Brønsted acids for the arylation of indolyl alcohols, the stronger acidity of CSA (pKa 1.2) led to a high product yield, whereas less acidic catalysts were ineffective. rsc.org
Furthermore, the chiral nature of CSA allows it to be used as a chiral dopant to induce optical activity in polymers. For instance, (S)-CSA has been used during the oxidative polymerization of aniline (B41778) to produce optically active polyaniline emeraldine (B8112657) salts. researchgate.net The modification of the camphor backbone or the sulfonic acid group itself is an area of research for creating novel chiral ligands, catalysts, and compounds with unique properties. nbinno.com
Table 3: Application of Camphorsulfonic Acid (CSA) in Catalysis
| Application | Reactants | Product | Role of CSA | Reference |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | Indolyl alcohol and Indole | 3-indolyl-3,3'-disubstituted oxindole | Brønsted Acid Catalyst | rsc.org |
| Chiral Resolution | (±)-2,3-diphenylpiperazine | (R,R)-(+)-2,3-diphenylpiperazine | Resolving Agent | ias.ac.in |
| Polymer Synthesis | Aniline | Optically Active Polyaniline Salt | Chiral Acid/Dopant | researchgate.net |
This table summarizes the diverse roles of camphorsulfonic acid in promoting chemical reactions and inducing chirality.
Advanced Analytical Methodologies for Characterization in Research Contexts
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide fundamental information regarding the molecular structure of Sparteine (B1682161) Camphorsulfonate by probing how the molecule interacts with electromagnetic radiation. This allows for the elucidation of its constituent parts: the sparteine cation and the camphorsulfonate anion.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Sparteine Camphorsulfonate. The resulting spectra are a composite of signals from both the sparteine and camphorsulfonate moieties.
¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms within the molecule. For the camphorsulfonate portion, the diastereotopic hydrogens of the SCH₂ group typically appear as distinct doublets. For instance, in related camphorsulfonate esters, these signals are often observed as well-resolved doublets in the range of 3.0 to 3.7 ppm fordham.edu. The spectrum for the sparteine portion would show a complex series of signals corresponding to its rigid tetracyclic cage structure.
¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. For the camphorsulfonate moiety, characteristic signals include those for the carbonyl carbon and the carbon attached to the sulfonate group. In studies of camphorsulfonate diastereomers, partially resolved signals for the carbon attached to the oxygen have been noted fordham.edu. The sparteine moiety would contribute a unique set of signals corresponding to its 15 carbon atoms. High-resolution NMR spectroscopy has been instrumental in reinvestigating the structure of sparteine and its metabolites nih.gov.
| Moiety | Nucleus | Expected Chemical Shift Region (ppm) | Notes |
|---|---|---|---|
| Camphorsulfonate | ¹H | 3.0 - 3.7 | Signals for diastereotopic hydrogens of the SCH₂ group fordham.edu. |
| Camphorsulfonate | ¹³C | ~169 | Represents the ester carbonyl carbon in related structures fordham.edu. |
| Sparteine | ¹H & ¹³C | Multiple complex signals | Characteristic of the tetracyclic alkaloid structure nih.gov. |
Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HR-MS): HR-MS provides highly accurate mass measurements, allowing for the determination of the precise elemental formula. The molecular formula for this compound is C₁₅H₂₆N₂·C₁₀H₁₆O₄S, with a combined molecular weight of approximately 466.68 g/mol nih.gov. In an HR-MS experiment, one would expect to identify ions corresponding to the individual components: the sparteine cation (C₁₅H₂₆N₂) and the camphorsulfonate anion (C₁₀H₁₆O₄S) nih.gov.
Tandem MS (MS/MS): Fragmentation analysis in tandem MS can further confirm the structure. The camphorsulfonate moiety is expected to produce characteristic fragment ions. For example, analysis of other sulfated compounds shows dominant product ions at m/z 97 (HOSO₃⁻) and m/z 80 (SO₃⁻), which confirm the presence of a sulfate or sulfonate group nih.gov.
| Component/Fragment | Formula | Expected Mass (Da) | Technique |
|---|---|---|---|
| Sparteine | C₁₅H₂₆N₂ | 234.38 | HR-MS nih.gov |
| Camphorsulfonic acid | C₁₀H₁₆O₄S | 232.30 | HR-MS nih.gov |
| This compound | C₂₅H₄₂N₂O₄S | 466.68 | HR-MS nih.gov |
| Sulfonate Fragment | HSO₄⁻ | 97 | MS/MS nih.gov |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, identifying specific functional groups present. The IR spectrum of this compound would be a superposition of the spectra of its constituent ions. Key absorption bands would include those for the sulfonate group (S=O stretching), the carbonyl group (C=O stretching) from the camphor (B46023) structure, and various C-H and C-N stretching and bending vibrations from the sparteine alkaloid framework. The use of IR spectroscopy has been noted in the identification and comparison of different salts of sparteine acs.org.
| Functional Group | Moiety | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| S=O Stretch (Sulfonate) | Camphorsulfonate | 1250 - 1150 and 1080 - 1010 |
| C=O Stretch (Ketone) | Camphorsulfonate | ~1740 |
| C-N Stretch (Amine) | Sparteine | 1250 - 1020 |
| C-H Stretch (Aliphatic) | Sparteine & Camphorsulfonate | 3000 - 2850 |
Chromatographic Methods for Enantiomeric Purity and Separation
Chromatographic techniques are essential for separating components of a mixture and are particularly vital for assessing the enantiomeric purity of both the sparteine and camphorsulfonate components in the salt.
Chiral HPLC is a primary method for determining the optical purity of chiral compounds. The separation relies on the differential interaction of enantiomers with a chiral selector, which can be part of the stationary phase (Chiral Stationary Phase, CSP) or the mobile phase (Chiral Mobile Phase Additive, CMPA) nih.gov.
For this compound, a chiral HPLC method would be designed to separate (-)-sparteine (B7772259) from its (+)-enantiomer and (+)-camphorsulfonic acid from its (-)-enantiomer. This is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector nih.gov. Camphorsulfonic acid itself can be used as a chiral counter-ion in the mobile phase to separate other basic compounds asianpubs.orgnih.gov. Conversely, a CSP could be used to resolve the enantiomers of sparteine and camphorsulfonic acid present in a sample.
Due to the non-volatile nature of salts, Gas Chromatography (GC) is not suitable for the direct analysis of this compound. However, GC-FID and GC-MS are critical for the detection and quantification of volatile related substances and potential impurities that may arise during synthesis.
Camphorsulfonic acid salts are often used in manufacturing processes where residual alcohols (like methanol or ethanol) may be present. These can react to form alkyl camphorsulfonates, which are considered potential genotoxic impurities (PGIs) mdpi.com. Sensitive GC-MS methods have been developed to detect these impurities at parts-per-million (ppm) levels mdpi.comresearchgate.net. GC-FID can also be used for quantification, though GC-MS offers greater sensitivity and specificity mdpi.comnih.gov.
| Technique | Analyte Type | Purpose | Reported Detection Limits (for related impurities) |
|---|---|---|---|
| GC-FID | Alkyl Camphorsulfonates | Quantification of potential genotoxic impurities mdpi.com. | 1.5 to 1.9 ppm mdpi.com |
| GC-MS | Alkyl Camphorsulfonates | Identification and high-sensitivity quantification of PGIs mdpi.comresearchgate.net. | 0.055 to 0.102 ppm mdpi.com |
Optical Rotation and Circular Dichroism Measurements for Chiral Analysis
The formation of diastereomeric salts, such as this compound, is a cornerstone of classical chiral resolution. Advanced analytical techniques, including optical rotation and circular dichroism, are indispensable for characterizing these diastereomers and, by extension, the enantiomeric composition of the parent compound, sparteine.
Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. This property is fundamental to distinguishing between enantiomers, which rotate light to an equal but opposite degree. When a racemic mixture of sparteine is treated with an enantiomerically pure chiral resolving agent like camphorsulfonic acid, two diastereomeric salts are formed. These diastereomers possess distinct physical properties, including different specific rotations.
The resolution of racemic sparteine using β-camphorsulfonic acid illustrates this principle. The reaction of racemic sparteine with d-β-camphorsulfonic acid yields l-sparteine d-β-camphorsulfonate, which can be isolated and purified by recrystallization. Conversely, the d-sparteine enriched mother liquor can be treated with l-β-camphorsulfonic acid to yield d-sparteine l-β-camphorsulfonate. The distinct optical rotations of these diastereomeric salts confirm the successful separation of the sparteine enantiomers. acs.org
Table 1: Specific Rotation of this compound Diastereomers
| Diastereomeric Salt | Specific Rotation ([α]) | Conditions |
|---|---|---|
| l-Sparteine d-β-camphorsulfonate | +24.8° ± 0.5° | c=1.932 in chloroform, 29°C, D-line |
| d-Sparteine l-β-camphorsulfonate | -24.0° ± 0.5° | c=2.040 in chloroform, 22°C, D-line |
Circular Dichroism (CD) spectroscopy is another powerful technique for chiral analysis. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the three-dimensional structure of molecules and can provide detailed information about the absolute configuration and conformation of chiral centers.
X-ray Crystallography for Definitive Absolute Configuration Determination
While spectroscopic methods like optical rotation and circular dichroism provide valuable information about the chirality of a molecule, X-ray crystallography stands as the unequivocal method for determining the absolute configuration of a chiral compound. This technique provides a precise three-dimensional map of the atomic arrangement within a crystal, allowing for the unambiguous assignment of the spatial orientation of all atoms and thus the absolute stereochemistry of each chiral center.
The use of an enantiomerically pure resolving agent, such as (1S)-(+)-10-camphorsulfonic acid, is pivotal in this process. When racemic sparteine is reacted with a single enantiomer of camphorsulfonic acid, the resulting diastereomeric salts can often be crystallized. By selecting a suitable crystal of one of the diastereomers and analyzing it using single-crystal X-ray diffraction, the complete crystal structure can be determined.
Since the absolute configuration of the camphorsulfonate counter-ion is known, it serves as an internal reference within the crystal lattice. By determining the relative configuration of the sparteine cation with respect to the known configuration of the camphorsulfonate anion, the absolute configuration of the sparteine enantiomer can be definitively established. This method is often referred to as the internal reference method for absolute configuration determination.
The process involves irradiating a single crystal with X-rays and measuring the diffraction pattern. The intensities of the diffracted X-rays are then used to calculate the electron density distribution within the crystal, which in turn reveals the positions of the individual atoms. For chiral molecules, the phenomenon of anomalous dispersion is utilized to determine the absolute configuration. By carefully analyzing the differences in the intensities of Friedel pairs of reflections, crystallographers can determine the correct enantiomer.
Although a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest search, the methodology remains a standard and powerful tool in stereochemical analysis. The formation of diastereomeric salts with camphorsulfonic acid has been successfully employed for the X-ray crystallographic determination of the absolute configuration of various chiral amines.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Sparteine |
| Camphorsulfonic acid |
| l-Sparteine d-β-camphorsulfonate |
| d-Sparteine l-β-camphorsulfonate |
Concluding Perspectives and Future Directions in Sparteine Camphorsulfonate Research
Synthesis of Novel Alkyl Camphorsulfonates for Purity Control in APIs
The use of sulfonic acids like camphorsulfonic acid as counter-ions or catalysts is widespread in the manufacturing of active pharmaceutical ingredients (APIs). nih.gov A critical consideration in these processes is the potential for the formation of alkyl sulfonate esters, a class of compounds recognized as potential genotoxic impurities (PGIs). nih.govmdpi.com The reaction between camphorsulfonic acid and residual alcohol solvents (such as methanol, ethanol, or isopropanol) used during synthesis can generate novel alkyl camphorsulfonates. mdpi.com
Due to their potential genotoxicity, these impurities must be rigorously controlled to meet the stringent safety thresholds established by regulatory bodies, often guided by the Threshold of Toxicological Concern (TTC) concept. mdpi.com Research in this area is focused on developing highly sensitive analytical methods to detect and quantify these trace-level impurities. The development of gas chromatography-flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC-MS) methods allows for the quantification of these alkyl camphorsulfonates at parts-per-million (ppm) levels, ensuring the purity and safety of the final API. mdpi.com
Future work will likely concentrate on expanding the library of characterized alkyl camphorsulfonates derived from a wider range of alcohol solvents and developing predictive models for their formation under various process conditions. This proactive approach to impurity profiling is essential for robust process development and quality control in the pharmaceutical industry.
Table 1: Alkyl Camphorsulfonate Impurities from Common Solvents This table is interactive. You can sort and filter the data.
| Alcohol Solvent | Corresponding Alkyl Camphorsulfonate | Classification |
|---|---|---|
| Methanol | Methyl Camphorsulfonate | Potential Genotoxic Impurity (PGI) |
| Ethanol | Ethyl Camphorsulfonate | Potential Genotoxic Impurity (PGI) |
Emerging Trends in Chiral Auxiliary and Ligand Design for Green Chemistry
The principles of green chemistry are increasingly guiding the design of new synthetic methodologies, with a strong emphasis on sustainability, efficiency, and the reduction of hazardous waste. chiralpedia.comjetir.org In the context of asymmetric synthesis, this translates to the development of chiral auxiliaries and ligands that are derived from renewable resources, are recyclable, and can function effectively as organocatalysts, thereby avoiding the use of toxic heavy metals. chiralpedia.comlongdom.org
Sparteine (B1682161), a lupin alkaloid, and camphor (B46023), a terpenoid, are both naturally derived and represent ideal starting points for green chiral ligand and auxiliary design. rsc.orgnbinno.com Current trends focus on several key areas:
Renewable Feedstocks : Utilizing biomass-derived molecules like carbohydrates, terpenes (e.g., camphor), and alkaloids (e.g., sparteine) as the foundational scaffolds for new chiral catalysts is a primary goal. chiralpedia.comlongdom.org
Organocatalysis : There is a significant shift away from metal-based catalysts toward small organic molecules to drive stereoselective reactions. chiralpedia.com Chiral Brønsted acids, such as derivatives of camphorsulfonic acid, are effective organocatalysts for various transformations. researchgate.net
Biocatalysis : The use of enzymes and engineered microorganisms offers a highly selective and environmentally benign approach to producing chiral compounds under mild conditions. chiralpedia.com
Recyclable Catalysts : To improve process efficiency and reduce cost, significant effort is being directed toward immobilizing chiral catalysts on solid supports or designing systems that allow for their easy separation and reuse without loss of activity. chiralpedia.comrsc.org
The structure of sparteine camphorsulfonate, combining a chiral base and a chiral acid from natural sources, embodies many of these green chemistry principles. Future research will likely focus on modifying these natural scaffolds to create novel, highly efficient, and recyclable organocatalysts for a broader range of asymmetric transformations. nbinno.comyork.ac.uk
Table 2: Key Trends in Green Chiral Catalyst Design This table is interactive. You can sort and filter the data.
| Trend | Principle | Relevance to Sparteine/Camphor |
|---|---|---|
| Renewable Feedstocks | Reduce reliance on petrochemicals by using biomass. | Both sparteine and camphor are derived from natural plant sources. rsc.orgnbinno.com |
| Organocatalysis | Avoid toxic and expensive transition metals. | Camphorsulfonic acid is an established chiral organocatalyst. researchgate.net |
| Atom Economy | Design reactions where the maximum number of atoms from reactants are incorporated into the final product. | Catalytic approaches inherently improve atom economy over stoichiometric reagents. chiralpedia.com |
Q & A
Q. What advanced techniques differentiate this compound’s polymorphs, and how are they validated?
Q. How can researchers quantify trace impurities in this compound without reference standards?
- Answer : Employ high-resolution mass spectrometry (HRMS) for impurity identification. Use quantitative NMR (qNMR) with an internal standard (e.g., maleic acid) for quantification. Validate with spike-recovery experiments .
Experimental Design Considerations
Q. What statistical approaches are optimal for multifactorial optimization of this compound formulations?
- Answer : Apply design of experiments (DoE) methodologies like Box-Behnken or central composite designs. Analyze interactions between factors (e.g., excipient ratios, compression force) using response surface modeling. Validate predictions with confirmatory runs .
Q. How should researchers balance ethical guidelines and efficacy testing in animal models for this compound?
- Answer : Follow the 3Rs framework (Replacement, Reduction, Refinement). Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to minimize animal numbers. Prioritize non-invasive imaging (e.g., PET) over terminal endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
